molecular formula C8H11NOS B14836429 3-(Aminomethyl)-4-(methylthio)phenol

3-(Aminomethyl)-4-(methylthio)phenol

Cat. No.: B14836429
M. Wt: 169.25 g/mol
InChI Key: KQSMMBYEIQXWRL-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-(methylsulfanyl)phenol is an organic compound that features a phenol group substituted with an aminomethyl group and a methylsulfanyl group. This compound is of interest due to its unique chemical structure, which imparts distinct properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-4-(methylsulfanyl)phenol can be achieved through several methods:

    Nucleophilic Aromatic Substitution: One common method involves the reaction of 4-(methylsulfanyl)phenol with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group.

    Reductive Amination: Another approach is the reductive amination of 4-(methylsulfanyl)benzaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of phenolic compounds often involves large-scale processes such as:

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-(methylsulfanyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

3-(Aminomethyl)-4-(methylsulfanyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-4-(methylsulfanyl)phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)phenol: Lacks the methylsulfanyl group, resulting in different reactivity and properties.

    4-(Methylsulfanyl)phenol: Lacks the aminomethyl group, affecting its biological activity and chemical behavior.

Uniqueness

3-(Aminomethyl)-4-(methylsulfanyl)phenol is unique due to the presence of both the aminomethyl and methylsulfanyl groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

3-(aminomethyl)-4-methylsulfanylphenol

InChI

InChI=1S/C8H11NOS/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4,10H,5,9H2,1H3

InChI Key

KQSMMBYEIQXWRL-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)O)CN

Origin of Product

United States

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